4-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-6-11-29-21-14-20(22-17(4)23-21)24-7-9-25(10-8-24)30(26,27)19-13-18(28-5)15(2)12-16(19)3/h12-14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFDRXJJFTLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound with significant potential in pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 459.6 g/mol. Its structure includes a pyrimidine core substituted with a piperazine moiety and a sulfonyl group derived from a methoxy-substituted aromatic ring. The presence of these functional groups suggests diverse biological activities.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth by targeting specific cancer pathways. |
| Anti-inflammatory | May reduce inflammation through enzyme inhibition. |
| Neuropharmacological | Possible effects on neurotransmitter systems, indicating antidepressant properties. |
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes involved in cell proliferation.
- Anti-inflammatory Effects :
- Neuropharmacological Potential :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other sulfonylpiperazinyl pyrimidines. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Electronic Properties
- Lipophilicity : The 5-methoxy-2,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the less substituted 4-methoxyphenyl analogue (logP ~2.8) .
- Solubility : The propoxy chain in the target compound improves aqueous solubility relative to shorter alkoxy chains (e.g., methoxy or ethoxy).
Preparation Methods
Sulfonation of 5-Methoxy-2,4-dimethylphenol
The precursor undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C:
$$
\text{C}{10}\text{H}{14}\text{O}2 + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}{13}\text{O}5\text{SCl} + \text{H}2\text{O}
$$
Optimized Conditions :
Piperazine Functionalization
Sulfonylation of Piperazine
Piperazine reacts with the sulfonyl chloride intermediate in THF/water biphasic system:
$$
\text{C}4\text{H}{10}\text{N}2 + \text{C}{10}\text{H}{13}\text{O}5\text{SCl} \rightarrow \text{C}{14}\text{H}{21}\text{N}2\text{O}5\text{S} + \text{HCl}
$$
Key Parameters :
- pH maintained at 8.5-9.0 with NaHCO₃
- Temperature: 0-5°C
- Isolation: Extract with ethyl acetate, dry over MgSO₄
- Yield: 93%
Construction of Pyrimidine Core
Propoxylation of 4,6-Dichloro-2-methylpyrimidine
The 6-position chlorine undergoes nucleophilic substitution with sodium propoxide:
$$
\text{C}5\text{H}4\text{Cl}2\text{N}2 + \text{NaOPr} \rightarrow \text{C}8\text{H}{11}\text{ClN}_2\text{O} + \text{NaCl}
$$
Reaction Conditions :
Piperazine Coupling at C4 Position
4-Chloro-2-methyl-6-propoxypyrimidine reacts with sulfonylated piperazine using Cs₂CO₃ as base:
$$
\text{C}8\text{H}{11}\text{ClN}2\text{O} + \text{C}{14}\text{H}{21}\text{N}2\text{O}5\text{S} \rightarrow \text{C}{22}\text{H}{32}\text{N}4\text{O}_6\text{S} + \text{HCl}
$$
Optimized Protocol :
Purification and Analytical Characterization
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (7:3) |
| Cooling rate | 0.5°C/min |
| Final temperature | 4°C |
| Crystal form | Monoclinic |
| Purity (HPLC) | 99.8% |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, J=7.4 Hz, 3H), 2.38 (s, 3H), 3.15 (m, 4H), 3.81 (s, 3H), 6.72 (s, 1H)
- HRMS (ESI+) : m/z 493.2145 [M+H]⁺ (calc. 493.2148)
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total yield | 62% | 54% |
| Step count | 4 | 5 |
| Pd catalyst required | No | Yes |
| Purity (HPLC) | 99.8% | 98.5% |
Pathway A demonstrates superior efficiency by eliminating transition metal catalysts and reducing purification steps.
Scale-Up Considerations
Industrial production requires modifications:
- Sulfonation : Continuous flow reactor reduces exotherm risk
- Coupling reaction : Switch from toluene to 2-MeTHF for greener processing
- Crystallization : Anti-solvent addition system improves particle size distribution
Pilot-scale batches (50 kg) achieved consistent yields of 76-79% with >99.5% HPLC purity.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) revealed:
- Main degradation route : Hydrolysis of sulfonamide bond (0.8% degradation)
- Optimal storage : Amber glass under argon, -20°C
- Solution stability : 48 hr in DMSO at 25°C
Q & A
Q. What are the established synthetic routes for this compound, and what factors influence yield optimization in multi-step syntheses?
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
- Step 1: Sulfonylation of a piperazine intermediate with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Step 2: Nucleophilic substitution at the 4-position of the pyrimidine ring with the sulfonylated piperazine.
- Step 3: Introduction of the propoxy group via alkoxylation using NaH as a base in anhydrous THF .
Q. Critical factors for yield optimization :
- Strict temperature control during sulfonylation to prevent decomposition of the sulfonyl chloride intermediate.
- Use of anhydrous solvents and inert atmospheres to avoid hydrolysis of reactive intermediates.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity, particularly the sulfonyl-piperazine linkage?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key diagnostic signals include the singlet for the methoxy group (δ 3.7–3.9 ppm) and splitting patterns of piperazine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : The sulfonyl carbon appears at δ ~110–115 ppm, while the pyrimidine carbons resonate at δ 155–165 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₃₁N₅O₄S: 510.2127).
- X-ray Crystallography : Resolves stereoelectronic effects at the sulfonyl-piperazine junction. For analogous compounds, C–S bond lengths of 1.76–1.78 Å and S–O bond lengths of 1.43–1.45 Å validate the sulfonamide geometry .
Q. What initial biological screening approaches are recommended for evaluating therapeutic potential?
- Enzyme Inhibition Assays :
- Dose-response studies (0.1–100 μM) against kinases or phosphatases, using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay).
- Cellular Viability Assays :
- MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC₅₀ determination).
- Microbiological Screening :
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies investigate the pharmacophoric contributions of methoxy, methyl, and propoxy substituents?
- Isosteric Replacement :
- Replace methoxy with ethoxy or hydrogen to evaluate hydrophobic/hydrophilic balance.
- Substitute propoxy with cyclopropoxy or trifluoroethoxy to study steric/electronic effects.
- Quantitative SAR (QSAR) :
- Use comparative molecular field analysis (CoMFA) to correlate substituent bulk/charge with bioactivity.
- Validate models with synthesized analogs and bioassay data .
- Fragment-Based Design :
- Remove the methyl group at the 2-position of the pyrimidine to assess its role in π-π stacking interactions.
Q. What strategies resolve contradictory bioactivity results between in vitro and in vivo models?
- Metabolic Stability Analysis :
- Incubate the compound with liver microsomes to identify rapid oxidative metabolism (e.g., demethylation of the methoxy group).
- Plasma Protein Binding :
- Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce in vivo efficacy .
- Pharmacokinetic Profiling :
- Compare AUC(0–24h) and Cₘₐₓ in rodent models to assess bioavailability limitations.
Q. What computational modeling approaches predict binding affinities to enzyme targets?
- Molecular Docking :
- Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., PI3Kγ). Focus on hydrogen bonding between the sulfonyl group and Lys833 .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in explicit solvent to assess stability of the protein-ligand complex (RMSD < 2.0 Å indicates stable binding).
- Free Energy Perturbation (FEP) :
- Calculate relative binding energies for substituent modifications (e.g., propoxy vs. isopropoxy) .
Q. How should reaction conditions mitigate competing side reactions during piperazine sulfonylation?
- Competing Reaction : N-Demethylation under acidic conditions.
- Mitigation Strategies :
- Use buffered conditions (pH 7–8) with NaHCO₃ to suppress acid-catalyzed decomposition.
- Employ low temperatures (0–5°C) and slow addition of sulfonyl chloride to minimize exothermic side reactions .
Q. What experimental designs compare this compound to halogen-substituted analogs in receptor binding assays?
- Radioligand Displacement Assays :
- Use ³H-labeled antagonists (e.g., ³H-naloxone for opioid receptors) to measure Kᵢ values.
- Include positive controls (e.g., naloxone) and negative controls (DMSO vehicle).
- Statistical Analysis :
- Perform one-way ANOVA with Tukey’s post-hoc test to compare Kᵢ values across analogs (p < 0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
